molecular formula C10H10N2O2S2 B5678665 1-phenyl-N-1,3-thiazol-2-ylmethanesulfonamide

1-phenyl-N-1,3-thiazol-2-ylmethanesulfonamide

Cat. No. B5678665
M. Wt: 254.3 g/mol
InChI Key: ARJMJQRFEJVSTC-UHFFFAOYSA-N
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Description

1-phenyl-N-1,3-thiazol-2-ylmethanesulfonamide is a compound that likely exhibits a combination of the characteristic features of sulfonamides and thiazoles, two important classes of organic compounds. Sulfonamides are known for their wide application in medicinal chemistry, while thiazoles are notable for their presence in various bioactive molecules.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides or through the transformation of intermediate compounds. A related study described a one-pot synthesis method for sulfonamide derivatives, showcasing the efficiency of such processes in producing heterocyclic compounds (Rozentsveig et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide and thiazole derivatives has been extensively analyzed using techniques such as X-ray crystallography. These studies reveal the geometric configurations and intramolecular interactions that contribute to the stability and reactivity of these molecules. For instance, the crystal structure analysis of a sulfonamide compound provided insight into the arrangement of sulfonamide groups and their interactions within the crystal lattice (Carballo et al., 2013).

Chemical Reactions and Properties

Sulfonamides and thiazoles undergo various chemical reactions, leading to the formation of complex heterocyclic compounds. These reactions include nucleophilic substitution, cyclization, and condensation reactions. The reactivity of these compounds often depends on the substituents present on the sulfonamide and thiazole rings. A study illustrated the synthesis of thiazole derivatives through reactions that highlight the versatility of these compounds in organic synthesis (Shahbazi-Alavi et al., 2019).

properties

IUPAC Name

1-phenyl-N-(1,3-thiazol-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c13-16(14,12-10-11-6-7-15-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJMJQRFEJVSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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